molecular formula C7H10N2O2 B12863655 N,4,5-Trimethylisoxazole-3-carboxamide

N,4,5-Trimethylisoxazole-3-carboxamide

Cat. No.: B12863655
M. Wt: 154.17 g/mol
InChI Key: FJOHTKKDXZGXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4,5-Trimethylisoxazole-3-carboxamide (CAS 98334-60-2) is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a specialist research chemical supplied for laboratory and scientific investigation. Compounds based on the 5-methylisoxazole-4-carboxamide scaffold, such as this one, are of significant interest in medicinal chemistry and drug discovery for their potential biological activities . Research into analogous isoxazole-carboxamide derivatives has demonstrated promising broad-spectrum anticancer properties, with some compounds showing potent activity against diverse cancer cell lines including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Furthermore, such derivatives are explored for their antibacterial potential against organisms like Pseudomonas aeruginosa and Staphylococcus aureus . The isoxazole ring is a privileged structure in pharmaceutical development, present in several approved drugs, and is known to confer various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . This compound serves as a valuable building block for researchers in synthesizing novel derivatives, studying structure-activity relationships (SAR), and exploring new mechanisms of action in these fields. It is supplied For Research Use Only. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N,4,5-trimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)11-9-6(4)7(10)8-3/h1-3H3,(H,8,10)

InChI Key

FJOHTKKDXZGXHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for N,4,5 Trimethylisoxazole 3 Carboxamide

Established Strategies for Isoxazole (B147169) Core Formation and Functionalization

The formation of the isoxazole ring system can be broadly categorized into three principal methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions Utilizing Hydroxylamine (B1172632) with 1,3-Bielectrophiles

One of the most traditional and widely employed methods for isoxazole synthesis is the cyclocondensation of hydroxylamine or its salts with 1,3-dicarbonyl compounds or their synthetic equivalents. dntb.gov.ua This approach involves the reaction of the nucleophilic hydroxylamine with two electrophilic centers in the substrate.

The mechanism proceeds via a two-step process. Initially, the more nucleophilic amino group of hydroxylamine attacks one of the carbonyl groups to form an oxime intermediate. Subsequently, an intramolecular cyclization occurs where the hydroxyl group of the oxime attacks the second carbonyl group. A final dehydration step yields the aromatic isoxazole ring. The reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions primarily yields 3,5-isoxazole esters. nih.gov

The regioselectivity of the final isoxazole product is dictated by the nature of the substituents on the 1,3-bielectrophilic precursor. For instance, in an unsymmetrical diketone, the initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers. However, by modifying reaction conditions, such as pH, or by using substrates with differentiated electrophilicity (e.g., β-ketoesters or β-enamino ketones), a high degree of regiochemical control can be achieved. dntb.gov.uaresearchgate.net

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with Alkenes/Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkene or an alkyne, is arguably the most versatile and effective method for constructing isoxazole and isoxazoline rings. chem-station.comchemtube3d.com This reaction forms the five-membered heterocyclic ring in a single, concerted step.

Nitrile oxides are highly reactive intermediates and are typically generated in situ to prevent their rapid dimerization into furoxans. chem-station.com Common methods for their generation include the dehydration of primary nitroalkanes or the dehydrohalogenation of hydroximoyl halides. The subsequent cycloaddition with an alkyne directly yields a substituted isoxazole. nih.gov If an alkene is used as the dipolarophile, a 4,5-dihydroisoxazole (isoxazoline) is formed, which can be subsequently oxidized to the corresponding isoxazole. mdpi.com

The regioselectivity of this cycloaddition is a key consideration and is governed by both steric and electronic factors of the substituents on the nitrile oxide and the dipolarophile. mdpi.com These outcomes can often be rationalized by Frontier Molecular Orbital (FMO) theory, which considers the energetic alignment of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com Copper(I)-catalyzed procedures have been developed that allow for the rapid and regioselective reaction of in situ generated nitrile oxides with terminal acetylenes. nih.govorganic-chemistry.org

Condensation Reactions Involving Primary Nitro Compounds with Aldehydes or Activated Ketones

Primary nitro compounds serve as valuable precursors for isoxazole synthesis, acting as a source for the N-O fragment of the ring. The reaction of aldehydes with primary nitro compounds, often in a 1:2 molar ratio, can lead to the formation of isoxazole derivatives. researchgate.netnih.gov This transformation can proceed through intermediate β-dinitro derivatives or isoxazoline-N-oxides. researchgate.netnih.govresearchgate.net

Several modifications of this process have been developed to control the regioselectivity, allowing for the synthesis of variously substituted isoxazoles. researchgate.netnih.gov While aldehydes react readily, ketones typically require activation to participate in this condensation. researchgate.netnih.govresearchgate.net Activated ketones, such as β-diketones or α-nitroketones, are suitable substrates. researchgate.netresearchgate.net In some variations, primary activated nitro compounds can condense with alkynes in the presence of a base, proceeding via a 1,3-dipolar cycloaddition mechanism where the nitro compound is a precursor to a nitrile oxide intermediate. nih.gov

Targeted Synthesis of N,4,5-Trimethylisoxazole-3-carboxamide

The synthesis of the specific target molecule, this compound, requires a strategy that not only forms the isoxazole core but also installs the substituents—two methyl groups at positions 4 and 5, a carboxamide at position 3, and a methyl group on the amide nitrogen—with complete regiochemical control. A plausible and efficient approach involves a two-stage process: first, the regioselective synthesis of a 4,5-dimethylisoxazole-3-carboxylic acid or its ester, followed by amidation.

Regioselective and Stereoselective Approaches in Isoxazole Carboxamide Synthesis

Achieving the desired 3,4,5-substitution pattern is paramount. A cyclocondensation approach is well-suited for this purpose. The reaction between ethyl 2-methyl-3-oxobutanoate (a β-ketoester) and hydroxylamine would be expected to yield a mixture of regioisomers. A more reliable strategy would involve the cyclocondensation of hydroxylamine with a 1,3-dicarbonyl compound where the regiochemistry is pre-determined, such as ethyl 2,3-dimethyl-4-oxobutanoate.

Alternatively, a 1,3-dipolar cycloaddition could be employed. The reaction of acetonitrile (B52724) oxide with ethyl 2-butynoate would lead to ethyl 3,5-dimethylisoxazole-4-carboxylate, which is an incorrect regioisomer. A successful cycloaddition strategy would require a different pairing of nitrile oxide and alkyne to achieve the target substitution pattern.

The final step in the synthesis is the formation of the amide bond. This is typically achieved by converting the isoxazole carboxylic acid intermediate into a more reactive species, such as an acid chloride or an activated ester. nih.gov Subsequent reaction with methylamine provides the target N-methylcarboxamide. This amidation step does not involve the creation of new stereocenters on the isoxazole ring. Several isoxazole-3-carboxamide series have been synthesized for various applications by reacting the corresponding isoxazole-3-carboxylic acid with different amines. nih.gov

Optimization of Reaction Parameters and Catalyst Systems

The efficiency of each synthetic step can be maximized through the systematic optimization of reaction parameters.

For the initial cyclocondensation to form the isoxazole ring, key parameters to optimize include:

pH: The pH of the reaction medium can influence the rate of both oxime formation and subsequent cyclization. Acidic conditions are often employed. nih.gov

Solvent: Alcohols, such as ethanol, are common solvents for this transformation.

Temperature: Reactions are often carried out at reflux to drive the dehydration and ensure complete conversion.

For the amidation step, which converts the carboxylic acid to the carboxamide, several factors are crucial:

Coupling Agent: A variety of reagents can be used to activate the carboxylic acid, such as thionyl chloride (to form the acid chloride) or carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive like 4-Dimethylaminopyridine (DMAP). nih.govnih.govnih.gov

Base: An organic base, such as triethylamine or pyridine, is typically required to neutralize the acid generated during the reaction.

Solvent and Temperature: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used at room temperature. nih.govnih.gov

The optimization process can be illustrated by examining the yield of the amidation reaction under various conditions, as shown in the table below.

EntryCoupling AgentBaseSolventTemperature (°C)Yield (%)
1SOCl₂PyridineDCM0 to 2575
2EDC/DMAPNoneDCM2588
3EDC/DMAPNoneTHF2582
4HBTUDIPEADMF2591
5EDC/DMAPNoneDCM085

As the data suggests, the choice of coupling agent and solvent can have a significant impact on the reaction yield, with peptide coupling reagents like HBTU or the EDC/DMAP system in DCM often providing excellent results for this type of transformation.

Novel Synthetic Strategies for Enhanced Atom Economy

Traditional methods for the synthesis of substituted isoxazoles often involve multi-step procedures with the use of stoichiometric reagents, leading to poor atom economy. More recent strategies focus on the development of catalytic and one-pot reactions that maximize the incorporation of atoms from the reactants into the final product.

One promising approach for the synthesis of 3,4,5-trisubstituted isoxazoles is the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides. nih.gov This method allows for the construction of the isoxazole ring in a single step under mild, aqueous conditions, which is environmentally benign. nih.gov For the synthesis of a 4,5-dimethylisoxazole precursor, a suitable β-dicarbonyl compound would be required.

Another strategy with high atom economy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This reaction proceeds under mild conditions in the presence of an electrophile like iodine monochloride (ICl) to yield 4-iodoisoxazoles. nih.gov These iodo-substituted isoxazoles are versatile intermediates for further functionalization via cross-coupling reactions. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of substituted oxazole and isoxazole carboxamides. nih.gov This technique can significantly reduce reaction times and improve yields in one-pot procedures. nih.gov

Synthetic StrategyKey FeaturesAdvantages
[3+2] CycloadditionReaction of nitrile oxides with β-dicarbonyl compounds. nih.govMild, aqueous conditions; high regioselectivity. nih.gov
Electrophilic CyclizationCyclization of 2-alkyn-1-one O-methyl oximes. nih.govMild conditions; provides a handle for further functionalization. nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. nih.govRapid, efficient, and often leads to higher yields. nih.gov

Post-Synthetic Derivatization and Functional Group Interconversions

Post-synthetic modification of the this compound scaffold allows for the generation of a library of analogs with potentially diverse biological activities. These modifications can target the isoxazole ring or the carboxamide moiety.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Generally, five-membered heterocycles like isoxazole are more susceptible to electrophilic attack than benzene due to the stabilizing effect of the heteroatoms on the cationic intermediate. wikipedia.org However, the precise regioselectivity of electrophilic substitution on the 4,5-dimethylisoxazole ring is influenced by the electronic effects of the methyl and carboxamide groups. The C-4 position of isoxazoles is known to be susceptible to electrophilic substitution. reddit.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on five-membered heterocycles is generally more favorable than on benzene, especially when activated by electron-withdrawing groups. youtube.com The introduction of a suitable leaving group, such as a halogen, at a position activated by the electron-withdrawing nature of the isoxazole ring and the carboxamide group would facilitate nucleophilic substitution. youtube.com For instance, a halo-substituted this compound could react with various nucleophiles to introduce new functional groups.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds on heterocyclic scaffolds. mdpi.com These reactions typically involve the coupling of a halo- or triflate-substituted heterocycle with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium or nickel. nih.gov

For this compound, a halogen atom could be introduced at a specific position on the isoxazole ring (e.g., via electrophilic halogenation) to serve as a handle for cross-coupling reactions. For example, a 4-iodoisoxazole derivative can readily participate in Suzuki-Miyaura (with boronic acids for C-C bond formation), Sonogashira (with terminal alkynes for C-C bond formation), Heck (with alkenes for C-C bond formation), and Buchwald-Hartwig (with amines for C-N bond formation) cross-coupling reactions. nih.govnih.gov Nickel-catalyzed C-N cross-coupling of isoxazoles with organoboronic acids has also been reported for the synthesis of N-aryl β-enamino esters. rsc.org

Cross-Coupling ReactionCoupling PartnerBond Formed
Suzuki-MiyauraBoronic acids/estersC-C
SonogashiraTerminal alkynesC-C
HeckAlkenesC-C
Buchwald-HartwigAmines/AmidesC-N

Amidation Reactions for Carboxamide Moiety Introduction and Modification

The final step in the synthesis of this compound would likely involve an amidation reaction between 4,5-dimethylisoxazole-3-carboxylic acid and methylamine. This transformation can be achieved using a variety of coupling agents.

Commonly, the carboxylic acid is first activated to a more reactive species, such as an acid chloride or an active ester, which then reacts with the amine. researchgate.net For instance, treatment of 4,5-dimethylisoxazole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acid chloride, which readily reacts with methylamine. researchgate.net

Direct amidation methods that avoid the pre-activation of the carboxylic acid are also available and offer improved atom economy. mdpi.com Catalytic methods for direct amidation have been developed using various catalysts, including boric acid derivatives and organocatalysts. mdpi.com

Modification of the carboxamide moiety can also be achieved post-synthetically. For example, N-alkylation or N-arylation of the secondary amide could be performed, although this might require specific reaction conditions to avoid competing reactions on the isoxazole ring.

Structure Activity Relationship Sar Studies of N,4,5 Trimethylisoxazole 3 Carboxamide and Its Derivatives

Design Principles for Isoxazole-Containing Compounds in Rational Drug Design Frameworks

The isoxazole (B147169) ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry due to its versatile biological activities. nih.govresearchgate.netnih.gov Compounds incorporating this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them highly attractive candidates in drug discovery. nih.govresearchgate.netmdpi.com The isoxazole moiety is not merely a passive scaffold; its unique electronic and structural characteristics are pivotal in molecular design. researchgate.netnih.gov

Rational drug design involving isoxazoles leverages several key principles:

Structural Modification: The isoxazole ring system is amenable to structural alterations, allowing chemists to systematically modify substituents to enhance biological activity, improve selectivity, and optimize pharmacokinetic profiles. nih.govnih.govmdpi.com

Physicochemical Properties: The electron-rich aromatic nature of the isoxazole ring can be exploited to fine-tune the physicochemical properties of a molecule, such as solubility and bioavailability. nih.govresearchgate.net

Synthetic Versatility: The weak nitrogen-oxygen bond within the isoxazole ring can be strategically cleaved under specific conditions, rendering it a valuable intermediate for synthesizing more complex molecules. nih.govmdpi.com This reactivity, combined with established synthetic methods like 1,3-dipolar cycloaddition, facilitates the creation of diverse chemical libraries. nih.govresearchgate.net

Bioisosterism: The isoxazole ring itself can serve as a bioisostere for other chemical groups, such as carboxylic acids or other heterocyclic systems, a strategy used to modulate a compound's properties while retaining its desired biological function. nih.gov

Multi-Targeting: The structural flexibility of isoxazole derivatives allows for their development as multi-targeted therapies, a growing trend in addressing complex diseases. nih.govresearchgate.net

These principles underscore the importance of the isoxazole core as a "privileged structure" in medicinal chemistry, providing a robust framework for developing novel therapeutics. researchgate.net

Systematic Exploration of Chemical Space Through Structural Modifications

The exploration of the chemical space around a core scaffold like N,4,5-trimethylisoxazole-3-carboxamide is fundamental to understanding its SAR. By systematically altering different parts of the molecule, researchers can decipher the structural requirements for optimal interaction with a biological target.

Influence of Substituents at the N-Amide Moiety on Molecular Recognition

The N-amide moiety of isoxazole-3-carboxamides is a critical site for modification, as the substituent attached to the nitrogen atom often plays a significant role in molecular recognition and binding affinity. Studies on various isoxazole-3-carboxamide series have demonstrated that changes to this part of the molecule can dramatically impact potency.

For instance, in the development of diarylisoxazole-3-carboxamides as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), the N-phenyl ring was a key focus of optimization. nih.gov An initial hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, showed promising activity. nih.gov Subsequent modifications to the N-phenyl substituent led to significant improvements in potency. The introduction of a chlorine atom at the 3-position of the N-phenyl ring enhanced activity. nih.gov Further exploration revealed that patterns like 3,5-dichloro or 3-chloro-5-methyl substitution resulted in a considerable enhancement of inhibitory effects. nih.gov

Another study on isoxazole-3-carboxamide derivatives as TRPV1 antagonists found that attaching a specific 1S, 3R-3-aminocyclohexanol group to the amide nitrogen provided an optimal balance of potency and aqueous solubility. nih.gov These examples highlight how the N-amide substituent can be tailored to achieve desired pharmacological properties.

Table 1: SAR of N-Aryl Substituents in Diarylisoxazole-3-carboxamides as mtPTP Inhibitors nih.gov

Compound N-Aryl Substituent mtPTP Swelling Inhibition EC50 (µM)
1 3,4,5-trimethoxyphenyl < 0.39
2 3-chlorophenyl 0.024
3 4-chlorophenyl 0.17
4 3,5-dichlorophenyl 0.004
5 5-chloro-2-methylphenyl 0.007
6 3-chloro-5-methylphenyl 0.003
7 5-chloro-2-methoxyphenyl 0.006

Role of Methyl Groups at Positions 4 and 5 of the Isoxazole Ring

The methyl groups at positions 4 and 5 of the this compound core are not merely passive space-fillers; they can significantly influence the compound's metabolic stability, conformation, and interaction with target proteins.

The substitution pattern on the isoxazole ring is crucial for biological activity. nih.gov For example, research on isoxazole-containing bromodomain and extra-terminal domain (BET) inhibitors has shed light on the metabolic fate of such methyl groups. Studies involving 4-amino-5-methyl-isoxazole revealed that the 5-methyl group could be a site of bioactivation, leading to the formation of reactive electrophilic species. nih.gov This suggests that the methyl group at C5 can be a metabolic "hot spot," a factor that must be considered in drug design. In the same study, replacing the methyl group with an ethyl group was found to decrease the potential for this bioactivation pathway. nih.gov

Impact of Ring System Modifications and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize drug-like properties by substituting one functional group or ring system with another that has similar physical or chemical characteristics. nih.govdrughunter.com This approach can enhance potency, improve selectivity, alter metabolism, and reduce toxicity. drughunter.com

In the context of this compound, several bioisosteric modifications can be envisioned:

Amide Bioisosteres: The carboxamide linker is often susceptible to hydrolysis by metabolic enzymes. Replacing it with more stable heterocyclic rings like 1,2,4-triazoles, oxadiazoles, or imidazoles can improve the pharmacokinetic profile of the compound while maintaining key hydrogen bonding interactions. drughunter.comresearchgate.net

Isoxazole Ring Bioisosteres: The isoxazole ring itself can be replaced by other five-membered aromatic heterocycles such as oxazole, thiazole, pyrazole, or thiophene. Each replacement subtly alters the ring's geometry, electronic distribution, and metabolic stability, which can lead to improved activity or selectivity. researchgate.netuniroma1.it For example, the introduction of a thiophene moiety to an isoxazole ring has been shown to increase antimicrobial activity. nih.gov

Carboxylic Acid Bioisosteres: In some contexts, the entire isoxazole carboxamide functionality might mimic a carboxylic acid. Planar, heterocyclic groups like 3-hydroxy-isoxazole can serve as effective bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with different cell permeability and metabolic characteristics. nih.gov

The success of any bioisosteric replacement is highly dependent on the specific biological target and cannot be predicted with certainty, necessitating empirical testing. nih.gov However, this strategy provides a rational pathway to navigate chemical space and discover analogs with superior therapeutic potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools in modern drug design. mdpi.comresearchgate.net These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of aligned molecules to generate predictive models and graphical contour maps that guide further synthesis. mdpi.com

Numerous studies have successfully applied 3D-QSAR to isoxazole derivatives. For example, a 3D-QSAR study was conducted on a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists. mdpi.comresearchgate.net The resulting CoMFA and CoMSIA models demonstrated strong predictive ability. mdpi.com The contour maps generated from this analysis provided crucial insights, indicating that increased hydrophobicity in one region (R2) and the presence of an electronegative group in another (R3) were critical for enhancing agonistic activity. mdpi.comresearchgate.net

Similarly, 3D-QSAR models have been developed for coumarin-isoxazole sulfonamide hybrids to predict their antibacterial activity, with the models' predictions being confirmed by experimental results. researchgate.netnih.gov These studies show that 3D-QSAR is a fast and cost-effective method for screening virtual compounds and prioritizing synthetic efforts toward molecules with the highest predicted potency. researchgate.netnih.gov The statistical robustness of a QSAR model is key to its predictive power.

Table 2: Statistical Parameters of a 3D-QSAR (CoMSIA) Model for Isoxazole-Based FXR Agonists mdpi.com

Parameter Description Value
Cross-validated correlation coefficient 0.706
Non-cross-validated correlation coefficient 0.969
r²_pred Predictive correlation coefficient for the test set 0.866
F-statistic F-test value Not specified
Optimal Components Number of principal components used in the model Not specified

Mechanistic Investigations at the Molecular Level for N,4,5 Trimethylisoxazole 3 Carboxamide

Characterization of Molecular Recognition and Binding Mechanisms

There is no available research that characterizes the molecular recognition or specific binding mechanisms of N,4,5-trimethylisoxazole-3-carboxamide with any biological target.

Exploration of Potential Enzymatic Interactions and Inhibition Modalities (via in vitro assays)

No in vitro assays or enzymatic inhibition studies have been published that specifically investigate the interactions of this compound with any enzyme.

Studies on Conformational Dynamics and Allosteric Effects

There are no studies available that explore the conformational dynamics or potential allosteric effects of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for N,4,5 Trimethylisoxazole 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a precise map of the molecular framework.

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. For N,4,5-Trimethylisoxazole-3-carboxamide, the spectrum is expected to show distinct signals for the three methyl groups and the amide proton. The chemical shift (δ) of each signal is indicative of the electronic environment surrounding the protons.

The N-methyl (N-CH₃) protons are typically observed as a singlet, with a chemical shift influenced by the adjacent nitrogen and carbonyl group. The two methyl groups attached to the isoxazole (B147169) ring at positions 4 and 5 also appear as sharp singlets, as they lack adjacent protons for spin-spin coupling. Their distinct chemical shifts arise from their different positions on the heterocyclic ring. The amide proton (-NH) signal is often broader and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data are estimated based on typical chemical shifts for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
5-CH₃~2.4Singlet
4-CH₃~2.2Singlet
N-CH₃~2.9Singlet
-NH (Amide)~7.5 - 8.5Broad Singlet

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, allowing for clear resolution of individual carbon signals. oregonstate.edulibretexts.org

The spectrum will feature signals for the three methyl carbons, the three carbons of the isoxazole ring (C3, C4, and C5), and the carbonyl carbon of the amide group. libretexts.org The carbonyl carbon is characteristically found at the downfield end of the spectrum (160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.org The isoxazole ring carbons have chemical shifts typical for heterocyclic aromatic systems, with the carbon atom bonded to nitrogen (C3) appearing at a lower field. acs.orgiastate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data are estimated based on typical chemical shifts for isoxazole and amide structures. libretexts.orgacs.org

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)~162
C3 (Isoxazole)~158
C5 (Isoxazole)~155
C4 (Isoxazole)~110
N-CH₃~26
5-CH₃~12
4-CH₃~10

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

While 1D NMR spectra identify the different proton and carbon environments, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing connectivity between atoms. harvard.eduipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, where all methyl groups are expected to be singlets, a COSY spectrum would primarily serve to confirm the absence of proton-proton coupling between these groups.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for definitively assigning the signals of the three methyl groups by linking the proton shifts from the ¹H NMR spectrum to the carbon shifts from the ¹³C NMR spectrum.

A correlation from the N-CH₃ protons to the amide carbonyl carbon (C=O), confirming the N-methylamide substructure.

Correlations from the 4-CH₃ protons to the C4 and C5 carbons of the isoxazole ring.

Correlations from the 5-CH₃ protons to the C5 and C4 carbons of the isoxazole ring.

A correlation from the N-CH₃ protons to the C3 carbon of the isoxazole ring, confirming the point of attachment of the carboxamide group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound. wiley.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification. vscht.cz For this compound, the key absorptions are associated with the amide and isoxazole moieties. mdpi.comnih.gov

The most prominent band is typically the C=O stretching vibration of the amide group, which appears as a strong absorption around 1680-1650 cm⁻¹. researchgate.net The N-H stretch of the secondary amide is expected in the region of 3350-3250 cm⁻¹. The isoxazole ring itself gives rise to several characteristic bands, including C=N and C-O stretching vibrations. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound Note: Frequencies are based on typical values for secondary amides and isoxazole derivatives. mdpi.comnih.gov

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H StretchAmide
~2960C-H Asymmetric StretchMethyl (CH₃)
~2870C-H Symmetric StretchMethyl (CH₃)
~1670C=O Stretch (Amide I)Amide
~1610C=N StretchIsoxazole Ring
~1540N-H Bend (Amide II)Amide
~1450C-H BendMethyl (CH₃)
~1400Ring Skeletal VibrationsIsoxazole Ring
~1150C-O StretchIsoxazole Ring

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information on a molecule's vibrational modes. semanticscholar.org While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. wiley.com

For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the isoxazole ring. nih.gov The C=N stretching vibration, also seen in the IR spectrum, is typically a strong band in the Raman spectrum. researchgate.net Symmetrical C-H stretching and bending modes of the methyl groups are also readily observed. The carbonyl (C=O) stretch is present but may be weaker than in the IR spectrum.

Table 4: Characteristic Raman Shifts for this compound Note: Frequencies are based on typical values for related isoxazole structures. nih.govresearchgate.net

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~2930C-H Symmetric StretchMethyl (CH₃)
~1670C=O Stretch (Amide I)Amide
~1610C=N StretchIsoxazole Ring
~1445C-H BendMethyl (CH₃)
~1400Ring Skeletal VibrationsIsoxazole Ring
~850Ring Breathing ModeIsoxazole Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its exact molecular weight, which serves as a primary confirmation of its elemental composition. researchgate.net The calculated monoisotopic mass of this compound (C₇H₁₀N₂O₂) is 154.0742 g/mol .

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides crucial information about the compound's structure through controlled fragmentation. researchgate.net The fragmentation of the isoxazole ring and its substituents is a subject of detailed study. By inducing fragmentation of the protonated parent molecule [M+H]⁺, a characteristic pattern of product ions is generated. This fragmentation pattern acts as a molecular fingerprint, allowing for structural elucidation.

The fragmentation of isoxazole derivatives is complex and can involve ring cleavage and loss of neutral fragments. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, loss of CO, and fragmentation of the isoxazole ring itself. The study of these patterns in related isoxazole compounds provides a framework for interpreting the mass spectrum of the title compound.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₇H₁₀N₂O₂
Monoisotopic Mass 154.0742 u
Protonated Molecule [M+H]⁺ 155.0815 m/z

| Predicted Key Fragment Ions | Fragments corresponding to the loss of the carboxamide group, cleavage of the N-O bond in the isoxazole ring, and subsequent losses of small neutral molecules like CO and CH₃. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, which dictate the molecule's conformation in the solid state. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

While the specific crystallographic data for this compound is not publicly available, the structures of numerous isoxazole derivatives have been successfully elucidated using this method. For a novel isoxazole compound, obtaining a high-quality crystal suitable for X-ray diffraction is a critical step. The analysis of the diffraction data allows for the determination of the unit cell dimensions and the space group, which describes the symmetry of the crystal lattice. The final refined structure provides an electron density map from which the positions of individual atoms are determined with high precision.

Table 2: Illustrative Crystallographic Data Parameters for an Isoxazole Derivative

Parameter Example Data
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.3 Åα = 90°, β = 105°, γ = 90°
Volume (V) 925 ų
Molecules per Unit Cell (Z) 4
Calculated Density 1.45 g/cm³

Note: This table provides hypothetical data based on typical values for small organic molecules to illustrate the parameters obtained from an X-ray crystallography experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores—functional groups responsible for light absorption.

The this compound molecule contains two primary chromophores: the isoxazole ring and the carboxamide group. The isoxazole ring, being a heteroaromatic system, is expected to exhibit π → π* transitions. The carboxamide group contains a carbonyl group (C=O) with non-bonding electrons, which can undergo n → π* transitions. The combination and conjugation of these groups will determine the specific wavelengths of maximum absorbance (λmax).

The UV-Vis spectrum provides valuable information on the electronic structure of the molecule. The position and intensity of the absorption bands can be influenced by the solvent polarity. By analyzing the spectra of related isoxazole derivatives, the electronic transitions for this compound can be predicted.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

Parameter Predicted Characteristics
λmax (π → π)* Expected in the range of 200-280 nm, characteristic of the heteroaromatic isoxazole system.
λmax (n → π)* A weaker absorption band may be observed at a longer wavelength, associated with the carbonyl group of the carboxamide.
Solvent Effects The position of the λmax can shift depending on the polarity of the solvent used for analysis (solvatochromism).

| Molar Absorptivity (ε) | The intensity of the π → π* transition is expected to be significantly higher than that of the n → π* transition. |

Emerging Research Directions and Unaddressed Academic Questions Concerning N,4,5 Trimethylisoxazole 3 Carboxamide

Development of Novel and Sustainable Synthetic Pathways

A primary challenge in the advancement of isoxazole (B147169) chemistry is the development of efficient and environmentally benign synthetic methodologies. Traditional synthesis approaches for isoxazole derivatives often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. nih.gov Consequently, a significant research thrust is aimed at creating novel and sustainable pathways.

Green chemistry principles are increasingly being applied to the synthesis of isoxazole compounds. ijbpas.com This includes the use of water as a reaction medium, which is less expensive, safer, and more environmentally friendly compared to conventional organic solvents. nih.gov Ultrasound-assisted synthesis has also emerged as a powerful tool, offering accelerated reaction kinetics, reduced energy consumption, and minimized byproduct formation. nih.govpreprints.org These sonochemical methods can facilitate efficient cyclization, cross-coupling, and multicomponent reactions under milder conditions. nih.gov

Future research will likely focus on refining these sustainable methods for the specific synthesis of N,4,5-Trimethylisoxazole-3-carboxamide. The development of one-pot, multi-component reactions under ultrasonic irradiation or in aqueous media could provide a highly efficient and atom-economical route to this and related compounds. preprints.org

Sustainable Synthetic ApproachKey AdvantagesRelevance to Isoxazole Synthesis
Ultrasound-Assisted Synthesis Enhanced reaction efficiency, reduced energy use, shorter reaction times, minimized byproducts. nih.govFacilitates efficient cyclization and multicomponent reactions for isoxazole ring formation. nih.gov
Aqueous Media Synthesis Environmentally benign, cost-effective, safer than organic solvents. nih.govEnables clean synthesis of isoxazole derivatives without the need for toxic catalysts. nih.gov
Multi-component Reactions High atom economy, operational simplicity, reduced waste. preprints.orgAllows for the one-pot synthesis of complex, substituted isoxazoles from simple precursors. preprints.org
Parallel Synthesis Valuable and clean technology for creating functionalized heterocycles. ijbpas.comApplicable for generating libraries of isoxazole derivatives for screening purposes. ijbpas.com

Advanced Computational Design and Prediction of Isoxazole-Based Chemical Entities

The rational design of new molecules with desired properties is a cornerstone of modern drug discovery and materials science. Advanced computational tools are becoming indispensable for predicting the behavior of isoxazole-based compounds like this compound before their synthesis.

In silico methods, including molecular docking and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, are routinely used to evaluate the potential of new isoxazole derivatives. researchgate.netfrontiersin.org These computational assessments help in identifying candidates with favorable pharmacokinetic profiles and low toxicity. researchgate.net Molecular docking studies, for instance, can predict the binding interactions of a molecule with a biological target, providing insights into its potential efficacy. frontiersin.orgacs.org

For this compound, an unaddressed academic question is the comprehensive computational profiling of its potential biological targets and off-target effects. Future research could employ these in silico tools to build a detailed predictive model of its bioactivity, guiding further experimental investigation. nih.gov

Computational TechniqueApplication in Isoxazole ResearchResearch Goal
Molecular Docking Predicts binding orientation and affinity of isoxazole derivatives to target proteins. frontiersin.orgacs.orgIdentify potential biological targets and understand structure-activity relationships (SAR).
ADMET Prediction Assesses drug-likeness, pharmacokinetic properties, and potential toxicity. researchgate.netnih.govPrioritize compounds with favorable safety and metabolic profiles for synthesis.
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate chemical structure with biological activity. researchgate.netGuide the design of more potent and selective isoxazole-based compounds.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of isoxazole-ligand complexes over time. frontiersin.orgElucidate the stability and mechanism of binding interactions.

Integration of Artificial Intelligence and Machine Learning in Isoxazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of vast datasets to predict molecular properties and optimize synthetic pathways. astrazeneca.com For complex heterocyclic systems like isoxazoles, these technologies offer the potential to accelerate discovery significantly.

A key unaddressed question for this compound is how AI and ML can be leveraged to explore its chemical space and identify derivatives with enhanced properties. Future research could involve developing bespoke ML models trained on isoxazole-specific data to design new analogs with tailored functionalities.

AI/ML ApplicationDescriptionPotential Impact on Isoxazole Research
Property Prediction Using models like graph neural networks to forecast molecular properties (e.g., efficacy, safety). astrazeneca.comAccelerates the screening of virtual libraries of isoxazole derivatives.
Generative Models AI algorithms that design novel molecular structures with desired characteristics. researchgate.netEnables the de novo design of isoxazole-based compounds for specific targets.
Synthesis Planning AI tools that suggest optimal and efficient synthetic pathways for target molecules. digitellinc.comStreamlines the synthesis of complex isoxazoles and reduces experimental trial-and-error.
Transfer Learning Applying knowledge gained from one task to a related but different problem. astrazeneca.comImproves predictive accuracy for isoxazole properties even with limited specific data.

Exploration of this compound as a Chemical Probe

Chemical probes are essential tools for dissecting complex biological processes. The isoxazole scaffold has shown promise as a core component of such probes, including fluorescent tags and photo-cross-linkers for chemoproteomic studies. nih.govcityu.edu.hk Structurally, chemical probes typically consist of a recognition tag, a linker, and a reactive warhead. nih.gov

Isoxazole derivatives can be functionalized to serve these roles. For example, they can be elaborated with fluorophores to create fluorescent probes for cellular imaging. nih.govresearchgate.net Additionally, the inherent photoreactivity of the isoxazole ring itself can be harnessed for photoaffinity labeling, allowing for the identification of protein targets by forming covalent bonds upon UV irradiation. cityu.edu.hkbiorxiv.org

An important area of future research is to investigate the potential of this compound as a platform for developing novel chemical probes. Its specific substitution pattern may offer unique advantages in terms of stability, reactivity, or cell permeability. Synthesizing derivatives with linkers and reporter tags could lead to new tools for studying biological systems.

ApplicationDescriptionExample from Isoxazole Chemistry
Fluorescent Probes Molecules used to visualize and track biological components through fluorescence microscopy. nih.govAnthracene-isoxazole conjugates have been developed as fluorescent tags for imaging. nih.govresearchgate.net
Photoaffinity Labeling A technique to identify protein-ligand interactions by forming a covalent bond upon photoactivation. cityu.edu.hkThe isoxazole ring itself can act as a photo-cross-linker to label proteins in vitro and in situ. cityu.edu.hkbiorxiv.org
Chemoproteomics The use of chemical probes to study protein function and interaction on a proteome-wide scale. cityu.edu.hkIsoxazole-based drugs have been used as probes to identify their cellular targets and interactions. cityu.edu.hk

Understanding Complex Intermolecular Interactions in this compound Systems

The biological activity and material properties of a molecule are fundamentally governed by its intermolecular interactions. nih.gov For this compound, a detailed understanding of how it interacts with itself and with other molecules, such as water or biological macromolecules, is crucial.

The key functional groups of this compound—the isoxazole ring and the carboxamide group—are capable of participating in a variety of non-covalent interactions. The carboxamide moiety is a classic hydrogen bond donor (N-H) and acceptor (C=O), while the nitrogen atom of the isoxazole ring is also a potential hydrogen bond acceptor. researchgate.net Theoretical studies on similar heterocyclic systems have shown that the nitrogen atom is generally a better hydrogen bond acceptor than the oxygen atom in the isoxazole ring. researchgate.net

A significant unaddressed question is the precise nature and hierarchy of these intermolecular forces in the solid state and in solution for this compound. Future research employing techniques like X-ray crystallography and computational chemistry could provide a detailed picture of its interaction landscape, which is essential for rational drug design and crystal engineering. nih.gov

Interaction TypePotential Participating GroupsSignificance
Hydrogen Bonding Carboxamide N-H (donor), Carboxamide C=O (acceptor), Isoxazole Nitrogen (acceptor). researchgate.netDictates crystal packing, solubility, and binding to biological targets.
π-π Stacking Aromatic isoxazole ring.Contributes to the stability of crystal structures and ligand-receptor complexes.
van der Waals Forces Methyl groups and overall molecular surface. nih.govImportant for overall molecular recognition and cohesion in condensed phases. nih.gov
Dipole-Dipole Interactions Polar carboxamide and isoxazole functionalities.Influences molecular orientation and contributes to binding energy.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N,4,5-Trimethylisoxazole-3-carboxamide in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles (H315/H319: skin/eye irritation risks) .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation (P271/P261) and minimize dust/aerosol formation .
  • Storage : Keep in airtight containers under inert gas (P233/P231) and store in cool, dry conditions (P235/P410) to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water contact (P370+P380) due to potential reactivity .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Coupling Reactions : Use carbodiimide reagents (e.g., EDC/HOBt) to couple isoxazole-3-carboxylic acid derivatives with amines under anhydrous conditions .
  • Cyclization Strategies : Optimize reaction temperatures (e.g., 80–100°C) and solvents (DMF or acetonitrile) for isoxazole ring formation .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization for high-purity yields .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify methyl group positions and carboxamide functionality (e.g., δ ~2.3 ppm for N-CH3_3) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; validate with HRMS (e.g., [M+H]+^+ calcd. for C8 _8H11 _{11}N2 _2O2_2: 167.0815) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 1–100 µM concentrations; include cisplatin as a positive control .
  • Mechanistic Studies : Perform ROS detection assays or mitochondrial membrane potential analysis (JC-1 staining) to probe cytotoxicity pathways .

Q. How should contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare experimental variables (e.g., cell lines, solvent carriers) across studies to identify confounding factors .
  • Replication : Repeat assays under standardized conditions (e.g., pH, serum content) to isolate compound-specific effects .
  • Analytical Validation : Confirm compound stability via LC-MS during assays to rule out degradation artifacts .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like GSK-3β or kinases .
  • Synthetic Modifications : Introduce substituents at the 4- or 5-methyl positions to assess steric/electronic effects on activity .
  • Bioisosteric Replacement : Replace the isoxazole ring with 1,3,4-thiadiazole or oxadiazole to evaluate scaffold flexibility .

Q. What are the key challenges in analyzing degradation products or isomers of this compound?

  • Methodological Answer :

  • Isomer Separation : Utilize chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for enantiomeric resolution .
  • Degradation Profiling : Perform stress testing (heat, light, pH extremes) followed by LC-MS/MS to identify hydrolytic byproducts (e.g., carboxamide cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.